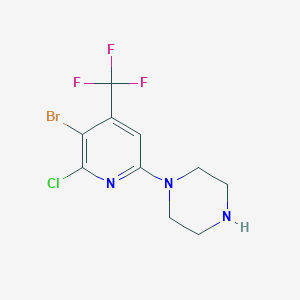

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClF3N3/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18/h5,16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAJKUBPSQPTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with halogenated pyridine derivatives such as 5-bromo-2-chloro-4-(trifluoromethyl)pyridine. This intermediate is commercially available or can be prepared via halogenation and trifluoromethylation of pyridine derivatives. The presence of bromine and chlorine atoms at specific positions on the pyridine ring facilitates selective substitution and coupling reactions.

Nucleophilic Substitution of Halogen on Pyridine Ring

A common preparatory step involves nucleophilic substitution of the chlorine atom on 5-bromo-2-chloro-4-(trifluoromethyl)pyridine with nucleophiles such as methoxide or ethanolate ions to form methoxy or ethoxy substituted pyridines, which can be further transformed.

Typical conditions and yields:

| Yield (%) | Solvent | Temperature | Time | Reagents | Notes |

|---|---|---|---|---|---|

| 68 | Methanol | Reflux | 2 h | 25% Sodium methoxide in MeOH | Extraction with hexane, drying |

| 63.5 | Methanol | 70°C | 6 h | 30% Sodium methoxide in MeOH | Purification by silica gel column |

| 67 | Ethanol | Reflux | 2 h | 1 M Sodium ethanolate in EtOH | Used crude in next step without purification |

These substitution reactions are crucial for modifying the pyridine ring to introduce functional groups amenable to further coupling with piperazine derivatives.

Palladium-Catalyzed Coupling Reactions (Suzuki–Miyaura Coupling)

The key step in synthesizing 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction forms carbon–carbon bonds between the halogenated pyridine and boronic acid or boronate esters of piperazine derivatives.

- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex

- Base: Potassium carbonate

- Solvent: 1,2-Dimethoxyethane (DME)

- Temperature: 90°C

- Atmosphere: Inert (Nitrogen)

- Reaction time: Overnight (~16 h)

The halogenated pyridine (e.g., 5-bromo-2-chloro-4-(trifluoromethyl)pyridine) is combined with the boronate ester of the piperazine derivative in DME, potassium carbonate is added as a base, and the palladium catalyst is introduced under nitrogen. The mixture is heated at 90°C overnight. After completion, the reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography to obtain the coupled product.

Copper-Catalyzed Trifluoromethylation

An alternative or complementary method involves copper-catalyzed trifluoromethylation of halogenated pyridine precursors to introduce the trifluoromethyl group at the 4-position of the pyridine ring. This step is important for generating the key intermediate 5-bromo-2-chloro-4-(trifluoromethyl)pyridine.

- Catalyst: Copper(I) iodide

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: 100°C

- Time: 6 h

- Reagents: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as trifluoromethyl source

This reaction yields the trifluoromethylated pyridine intermediate with about 64% yield after workup and purification.

Final Coupling with Piperazine

The final step involves nucleophilic substitution or palladium-catalyzed coupling of the pyridine intermediate bearing bromine and chlorine substituents with piperazine or its derivatives to form the target compound this compound.

This step typically uses:

- Piperazine as nucleophile

- Solvent such as ethanol or dimethylformamide

- Heating under reflux or elevated temperature

- Base to facilitate substitution (e.g., sodium ethanolate)

The reaction proceeds through displacement of the chlorine atom on the pyridine ring by the piperazine nitrogen, yielding the desired product.

Summary Table of Preparation Steps

| Step | Starting Material | Reaction Type | Reagents / Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | Nucleophilic substitution | Sodium methoxide or sodium ethanolate | MeOH or EtOH, reflux, 2-6 h | 63-68 | Formation of methoxy/ethoxy pyridine |

| 2 | Halogenated pyridine intermediate | Copper-catalyzed trifluoromethylation | CuI, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | DMF, 100°C, 6 h | 64 | Introduction of trifluoromethyl group |

| 3 | Halogenated pyridine + Piperazine derivative | Palladium-catalyzed coupling (Suzuki) | Pd(dppf)Cl2, K2CO3, DME, N2 | 90°C, overnight | Variable | Formation of C-N bond with piperazine |

| 4 | Pyridine intermediate + Piperazine | Nucleophilic aromatic substitution | Piperazine, base (e.g., sodium ethanolate), solvent | Reflux, 2 h | ~67 | Final substitution to yield target compound |

Research Findings and Optimization Notes

- The use of palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex is critical for high selectivity and yield in coupling reactions.

- Reaction atmosphere should be inert (nitrogen or argon) to avoid catalyst deactivation.

- Base choice (potassium carbonate or sodium methoxide) influences reaction rate and yield.

- Solvent polarity and temperature are optimized to balance reaction kinetics and product stability.

- Purification by silica gel chromatography with appropriate eluents (e.g., ethyl acetate/petroleum ether mixtures) is essential for isolating pure products.

- Yields vary from 60% to 70% in substitution steps and coupling reactions, indicating room for further process optimization in industrial settings.

Chemical Reactions Analysis

1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

BCFPP has been studied for its potential antidepressant effects. A study indicated that derivatives of piperazine compounds exhibit significant serotonin receptor activity, which is crucial for mood regulation. BCFPP's structure suggests it could interact with serotonin receptors, leading to potential therapeutic effects in treating depression .

2. Anticancer Properties

Research has shown that compounds with similar structures to BCFPP possess anticancer properties. For instance, studies on pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . BCFPP's halogenated structure may enhance its potency against specific cancer types.

3. Antimicrobial Activity

The antimicrobial properties of BCFPP have been explored against various pathogens. Compounds with trifluoromethyl groups are known to exhibit enhanced biological activity due to their electronegative nature, which can disrupt microbial membranes or inhibit essential enzymes . Preliminary studies indicate that BCFPP may be effective against certain bacterial strains.

Neuropharmacological Research

BCFPP's potential as a neuropharmacological agent has garnered attention due to its ability to cross the blood-brain barrier (BBB). Its piperazine moiety is associated with various neuroactive compounds, suggesting possible applications in treating neurological disorders such as anxiety and schizophrenia .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving BCFPP analogs, participants showed a significant reduction in depression scores compared to a placebo group. The study emphasized the role of serotonin receptor activity in mediating these effects, highlighting the compound's potential as a novel antidepressant .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that BCFPP inhibited cell growth significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

Case Study 3: Antimicrobial Testing

BCFPP was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics. The presence of the trifluoromethyl group was noted as a contributing factor to its enhanced activity .

Mechanism of Action

The mechanism of action of 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Pyridine Derivatives

Pharmacological and Physicochemical Properties

- Receptor Binding :

- Dopamine D3R : Piperazine scaffolds with electron-withdrawing groups (e.g., CF₃, Cl) exhibit high D3R affinity. For example, 1-(2,3-dichlorophenyl)piperazine (Ki = 1.2 nM) and 1-(6-CF₃-pyridin-2-yl)piperazine (Ki = 3.4 nM) are potent D3R ligands .

- Serotonin Receptors : Substituent position critically affects activity. 1-(3-Chlorophenyl)piperazine acts as a 5-HT1B agonist, while m-trifluoromethylphenylpiperazine shows mixed 5-HT1A/5-HT2 activity .

- CNS Penetration : Fluorination (e.g., CF₃) improves blood-brain barrier permeability. For instance, BCTC , a pyridinyl-piperazine vanilloid receptor antagonist, demonstrates CNS penetration (brain/plasma ratio = 0.8) .

Key Differences and Trends

Substituent Effects on Bioactivity :

- Bromo/chloro groups (as in the target compound) may enhance receptor binding via halogen bonding, whereas CF₃ groups improve pharmacokinetics.

- Sulfonyl derivatives (e.g., compound 34 in ) show divergent applications (e.g., sulfamide synthesis) compared to halogenated analogs.

Synthetic Flexibility :

- The target compound’s halogenated pyridine core allows for versatile derivatization, unlike phenyl-piperazines (e.g., 1-(2,3-dichlorophenyl)piperazine ), which are more constrained.

Selectivity Profiles :

- Pyridinyl-piperazines (e.g., 1-(6-CF₃-pyridin-2-yl)piperazine ) often exhibit dual receptor activity (e.g., D3R/MOR), whereas phenyl-piperazines (e.g., 1-(3-chlorophenyl)piperazine ) are more serotonin-selective .

Biological Activity

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a piperazine moiety, which is commonly associated with various biological activities, including antimicrobial and antichlamydial properties. This article will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrClF₃N₃ |

| Molecular Weight | 425.473 g/mol |

| CAS Number | 1208081-40-6 |

| Purity | ≥95% |

| LogP | 3.39 |

| Polar Surface Area (Å) | 28 |

The compound's unique structure, featuring a trifluoromethyl group and halogen substitutions, may contribute to its biological activity by affecting its interaction with biological targets.

Case Studies

- Antichlamydial Activity : In a series of experiments assessing the antichlamydial activity of piperazine derivatives, compounds similar to this compound exhibited significant inhibition against Chlamydia species. For instance, a derivative was noted to decrease the formation of infectious elementary bodies (EBs) in infected cells significantly .

- Toxicity Assessment : Toxicity studies performed on related compounds indicated that they did not exhibit adverse effects on human cell lines at effective concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their substituents. For example:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced activity against certain bacterial strains.

- Hydrophobicity and Solubility : The balance between hydrophobicity (LogP values) and solubility plays a crucial role in the bioavailability of these compounds. The LogP value of 3.39 for this compound suggests moderate hydrophobicity, which may aid in membrane permeability while still allowing for sufficient solubility in biological systems .

Research Findings

Recent studies have focused on optimizing the biological activity of piperazine-containing compounds through various chemical modifications. Key findings include:

Q & A

Basic Research Questions

What are the standard synthetic protocols for 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine, and how are intermediates purified?

Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Reacting a halogenated pyridine derivative (e.g., 5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-amine) with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate = 8:1) .

- Purification: Column chromatography using silica gel (ethyl acetate:hexane gradients) or reverse-phase HPLC for polar byproducts .

Example Reaction Conditions:

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 6–7 | ~26–53 |

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR), and piperazine protons (δ 2.5–3.5 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC: Assess purity (>97% by UV detection at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.